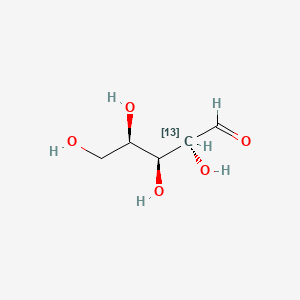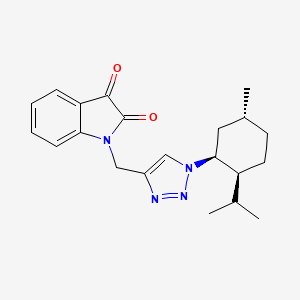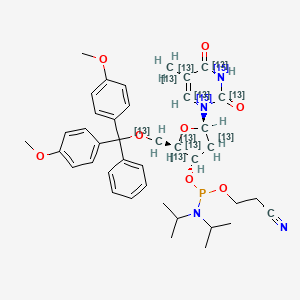
2-Aminopurine-O-Ph-NHCO-C3-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopurine-O-Ph-NHCO-C3-NHS ester: is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an aminopurine moiety linked to a phenyl group through an amide bond, which is further connected to an NHS ester via a three-carbon linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester typically involves multiple steps, starting from the preparation of the aminopurine derivative. The key steps include:
Formation of the Aminopurine Derivative: The initial step involves the synthesis of 2-aminopurine, which can be achieved through various methods, including the reaction of guanine with ammonia.
Attachment of the Phenyl Group: The aminopurine derivative is then reacted with a phenyl isocyanate to form the amide bond, resulting in the intermediate compound 2-Aminopurine-O-Ph-NHCO.
Introduction of the Three-Carbon Linker: The intermediate compound is further reacted with a three-carbon linker, such as 1,3-dibromopropane, under basic conditions to form 2-Aminopurine-O-Ph-NHCO-C3.
Formation of the NHS Ester: The final step involves the reaction of the intermediate compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopurine-O-Ph-NHCO-C3-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form stable amide or thioester bonds.
Hydrolysis: The NHS ester can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of the corresponding carboxylic acid.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the aminopurine moiety, which can be modified to alter its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous buffers at neutral or slightly basic pH.
Reduction and Oxidation: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) are commonly used.
Major Products
Amide or Thioester Derivatives: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis of the NHS ester group.
Modified Aminopurine Derivatives: Resulting from reduction or oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Aminopurine-O-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of biomolecules, particularly in the synthesis of labeled peptides and proteins.
Biology: Employed in the study of DNA and RNA interactions, as the aminopurine moiety can act as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems, where the NHS ester group facilitates the conjugation of therapeutic agents to targeting molecules.
Industry: Utilized in the development of diagnostic assays and biosensors, where its reactivity with nucleophiles is exploited for the immobilization of biomolecules on surfaces.
Wirkmechanismus
The mechanism of action of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester primarily involves its reactivity with nucleophiles. The NHS ester group is highly electrophilic and readily reacts with nucleophilic groups such as amines and thiols, forming stable covalent bonds. This property is exploited in various applications, including the labeling of biomolecules and the conjugation of drugs to targeting molecules.
Molecular Targets and Pathways
Nucleic Acids: The aminopurine moiety can intercalate into DNA and RNA, making it useful as a fluorescent probe for studying nucleic acid interactions.
Proteins: The NHS ester group facilitates the covalent attachment of the compound to proteins, enabling the study of protein interactions and functions.
Vergleich Mit ähnlichen Verbindungen
2-Aminopurine-O-Ph-NHCO-C3-NHS ester can be compared with other similar compounds, such as:
2-Aminopurine: A fluorescent analog of adenine used in the study of nucleic acids.
N-Hydroxysuccinimide (NHS) Esters: A class of compounds widely used for the modification of biomolecules due to their high reactivity with amines.
Phenyl Isocyanate Derivatives: Compounds that contain a phenyl group linked to an isocyanate, used in the synthesis of various amides and ureas.
Uniqueness
The uniqueness of this compound lies in its combination of an aminopurine moiety with an NHS ester group, providing both fluorescent properties and high reactivity with nucleophiles. This dual functionality makes it a valuable tool in various scientific research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique combination of fluorescent properties and high reactivity with nucleophiles makes it a valuable tool for the modification and study of biomolecules. The compound’s synthesis, chemical reactions, and applications highlight its importance in scientific research and its potential for future developments.
Eigenschaften
Molekularformel |
C22H23N7O6 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoate |
InChI |
InChI=1S/C22H23N7O6/c23-22-27-20-19(25-12-26-20)21(28-22)34-11-14-6-4-13(5-7-14)10-24-15(30)2-1-3-18(33)35-29-16(31)8-9-17(29)32/h4-7,12H,1-3,8-11H2,(H,24,30)(H3,23,25,26,27,28) |
InChI-Schlüssel |
NABGZMFQLSWFAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)COC3=NC(=NC4=C3NC=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)



![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)


![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)

